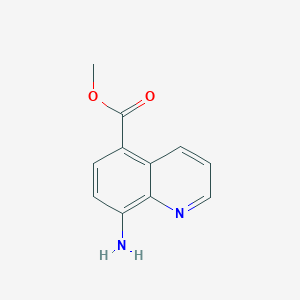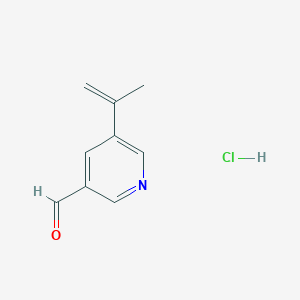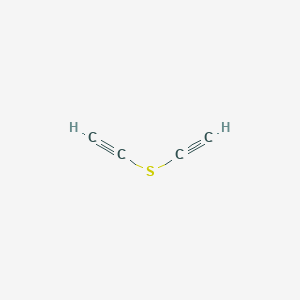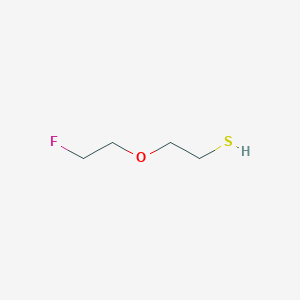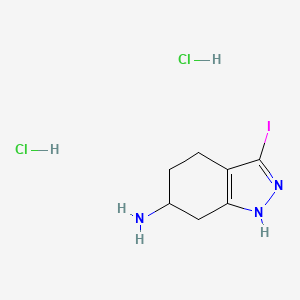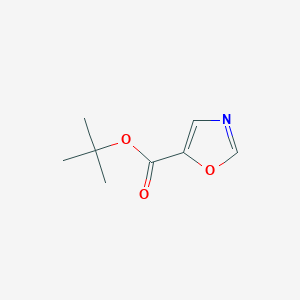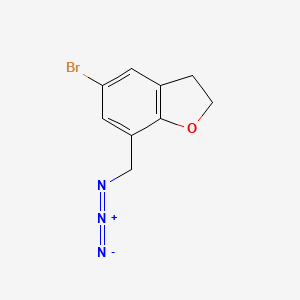
7-(Azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran is a synthetic organic compound characterized by the presence of an azidomethyl group and a bromine atom attached to a dihydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran typically involves the introduction of the azido group through a nucleophilic substitution reaction. One common method is the reaction of 7-(Bromomethyl)-5-bromo-2,3-dihydro-1-benzofuran with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 7-(Azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (DMSO, acetonitrile).
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) iodide (CuI) as a catalyst, alkyne substrates.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted benzofuran derivatives.
Reduction: 7-(Aminomethyl)-5-bromo-2,3-dihydro-1-benzofuran.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
7-(Azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Biology: Employed in the study of biological pathways and as a precursor for bioorthogonal chemistry applications.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(Azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran depends on its chemical reactivity. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with biological targets. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
5-(Azidomethyl)-2,3-dihydro-1-benzofuran: Lacks the bromine atom, resulting in different reactivity and applications.
7-(Azidomethyl)-2,3-dihydro-1-benzofuran: Similar structure but without the bromine atom, affecting its chemical properties.
7-(Azidomethyl)-5-chloro-2,3-dihydro-1-benzofuran:
Uniqueness: The presence of both the azido group and the bromine atom in 7-(Azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran imparts unique chemical properties, making it a versatile compound for various synthetic and research applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C9H8BrN3O |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
7-(azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C9H8BrN3O/c10-8-3-6-1-2-14-9(6)7(4-8)5-12-13-11/h3-4H,1-2,5H2 |
InChI Key |
VDOVVBKZFBZVRM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2CN=[N+]=[N-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


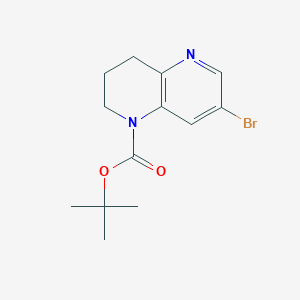
![Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B13504446.png)
![Tert-butyl 2-[(2-nitrophenyl)amino]acetate](/img/structure/B13504449.png)
![3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride](/img/structure/B13504455.png)
![rac-(3aR,4S,9bS)-6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504466.png)


